molecular formula C12H11NO B8690117 (6-Methoxyindan-1-ylidene) acetonitrile

(6-Methoxyindan-1-ylidene) acetonitrile

Cat. No.: B8690117
M. Wt: 185.22 g/mol
InChI Key: JGYYQCFIZIIWLL-UHFFFAOYSA-N
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Description

(6-Methoxyindan-1-ylidene) acetonitrile (CAS: 187871-98-3) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol . Structurally, it features a methoxy-substituted indan ring system conjugated with an acrylonitrile group (CH₂-C≡N). This compound is synthesized via a condensation reaction between 6-methoxyindan-1-one and a phosphonate reagent in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), followed by hydrogenation .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile

InChI

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3

InChI Key

JGYYQCFIZIIWLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2=CC#N)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Environmental and Economic Impact: Using water as a solvent for allylic epoxidation reduces energy consumption and eliminates solvent recovery costs compared to acetonitrile .

Q & A

Q. What are the established synthetic routes for (6-Methoxyindan-1-ylidene) acetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Condensation Reaction : React 6-methoxyindan-1-one with a phosphonate reagent (e.g., diethyl cyanomethylphosphonate) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Optimal conditions include inert atmosphere (N₂/Ar), temperature control (0–25°C), and stoichiometric excess of the phosphonate reagent to drive the reaction .
  • Hydrogenation : Catalytic hydrogenation of the intermediate with H₂ gas over Raney cobalt (Ra-Co) in ethanol/ammonia yields the final product. Reaction monitoring via TLC or GC-MS is critical to avoid over-reduction .
  • Key Parameters : Excess base or prolonged reaction times may lead to side products like hydrolyzed nitriles.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL or SHELXTL for single-crystal refinement to resolve the indan-ylidene geometry and confirm methoxy group positioning. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify methoxy protons (δ ~3.8 ppm) and nitrile carbons (δ ~115–120 ppm).
    • IR : CN stretch frequency (~2220 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) provide electronic environment insights .
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals and predict reactivity .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

  • Polar Aprotic Solvents : Acetonitrile, DMF, or DMSO are ideal due to high solubility of nitriles. Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis .
  • Stability Testing :
    • pH Studies : Monitor degradation via HPLC in buffers (pH 3–9) at 25–40°C. Acidic conditions may protonate the nitrile, while alkaline media promote hydrolysis .
    • Light Sensitivity : Store in amber vials under N₂ to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

  • DFT Studies : Calculate transition states for cycloaddition or nucleophilic attacks using Gaussian or ORCA. Focus on the electron-withdrawing effect of the nitrile group and conjugation with the indan-ylidene system .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for the methoxy group’s steric effects .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures (e.g., diastereomers) .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in indan-ylidene) by acquiring spectra at 25°C and −40°C .
  • Cross-Validation : Compare computational IR/Raman spectra (e.g., via B3LYP) with experimental data to identify discrepancies in functional group assignments .

Q. How do hydrogenation conditions impact the stereochemistry of this compound derivatives?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Ra-Ni, and Ra-Co under H₂ pressure (1–5 atm). Ra-Co in NH₃/EtOH favors syn-addition, while Pd/C may induce isomerization .
  • In Situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track H₂ uptake and intermediate formation .
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

Q. What advanced chromatographic methods optimize the separation of this compound from byproducts?

Methodological Answer:

  • HPLC Method Development :
    • Factorial Design : Vary acetonitrile content (60–80%), buffer pH (3–6), and flow rate (0.8–1.2 mL/min) using a central composite design (CCD). Derringer’s desirability function balances resolution and analysis time .
    • Column Selection : C18 columns (e.g., Zorbax Eclipse) with 5 µm particle size for high efficiency .
  • GC-FID : Optimize injector temperature (220–250°C) and split ratio (1:10–1:50) to prevent thermal decomposition .

Q. How can researchers design stability-indicating assays for this compound under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose to UV light (254 nm), heat (40–60°C), and oxidative agents (H₂O₂, 3% v/v). Monitor degradation via UPLC-PDA at 220–280 nm .
  • Validation : Establish linearity (R² > 0.999), LOD/LOQ (<1 µg/mL), and recovery (98–102%) per ICH Q2(R1) guidelines .

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